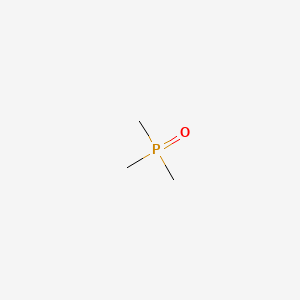

Trimethylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethylphosphorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9OP/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLWYXJORUTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217923 | |

| Record name | Trimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-96-0 | |

| Record name | Trimethylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M39GK79DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Trimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bond angles of trimethylphosphine (B1194731) oxide ((CH₃)₃PO), a compound of significant interest in coordination chemistry and as a structural motif in medicinal chemistry. This document details experimental and computational data, outlines relevant experimental protocols, and illustrates key concepts through diagrams.

Molecular Geometry and Bond Angles of Trimethylphosphine Oxide

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three methyl groups. This arrangement results in a tetrahedral geometry around the phosphorus atom. The precise bond lengths and angles have been determined through various experimental techniques, primarily X-ray crystallography and gas-phase electron diffraction, and corroborated by computational methods.

Experimental Data

The experimentally determined bond lengths and angles for this compound are summarized in the table below. It is important to note that the data from X-ray crystallography were obtained for the dihydrate form of the molecule, which may influence the molecular geometry due to intermolecular hydrogen bonding. Gas-phase electron diffraction data, on the other hand, represents the geometry of the isolated molecule.

| Parameter | X-ray Crystallography (Dihydrate) | Gas-Phase Electron Diffraction |

| Bond Lengths (Å) | ||

| P=O | 1.507(7)[1] | 1.476(3) |

| P–C | 1.781(1) (avg.)[1] | 1.811(3) |

| Bond Angles (°) | ||

| O=P–C | 111.4 (avg.) | 114.6(5) |

| C–P–C | 107.5 (avg.) | 103.9(6) |

Computational Data

Computational chemistry provides a powerful tool for predicting and understanding the molecular geometry of this compound. Density Functional Theory (DFT) and ab initio methods are commonly employed for geometry optimization. The calculated values are generally in good agreement with experimental data, particularly with the gas-phase electron diffraction results which represent the molecule in an unperturbed state.

| Parameter | DFT (B3LYP/6-31G*) |

| Bond Lengths (Å) | |

| P=O | 1.485 |

| P–C | 1.820 |

| Bond Angles (°) | |

| O=P–C | 113.8 |

| C–P–C | 104.5 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of trimethylphosphine. A detailed protocol is as follows:

Materials:

-

Trimethylphosphine (P(CH₃)₃)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of trimethylphosphine in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

A 30% solution of hydrogen peroxide is added dropwise to the stirred solution of trimethylphosphine. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a white, hygroscopic solid.

X-ray Crystallography of this compound Dihydrate

The following protocol describes the determination of the crystal structure of this compound dihydrate[1]:

1. Crystallization:

-

This compound (2.3 mg) is dissolved in a mixture of acetone-d₆ (0.6 ml) and diethyl ether-d₁₀ (0.3 ml) in an NMR tube.

-

The tube is capped and cooled to -20 °C in an ethanol (B145695) cooling bath.

-

The Dewar flask containing the bath and sample is sealed and placed in a freezer at -80 °C.

-

Crystals of Me₃PO·2H₂O grow within 3 days.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a diffractometer.

-

X-ray diffraction data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.

-

A monochromatic X-ray source (e.g., Mo Kα radiation) is used.

-

A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group. For this compound dihydrate, the crystal system is orthorhombic with the space group Pbca.

-

The structure is solved using direct methods or Patterson methods to locate the positions of the heavier atoms (P and O).

-

The positions of the remaining non-hydrogen atoms are located from the difference Fourier maps.

-

The structure is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors.

-

Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gas phase. A general workflow for a GED experiment is as follows:

1. Sample Introduction:

-

A gaseous sample of this compound is introduced into a high-vacuum chamber. This is typically achieved by heating a solid sample until it sublimes or vaporizes.

2. Electron Beam Interaction:

-

A high-energy beam of electrons is fired at the gaseous sample.

3. Diffraction and Detection:

-

The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

This pattern is recorded on a detector, such as a photographic plate or a CCD camera.

4. Data Analysis:

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.

-

By fitting a theoretical model of the molecule's geometry to the experimental radial distribution curve, the bond lengths, bond angles, and torsional angles can be determined.

Visualizations

Experimental Workflow for Molecular Geometry Determination

The following diagram illustrates a generalized workflow for determining the molecular geometry of a compound like this compound using experimental methods.

Caption: Experimental workflow for determining molecular geometry.

Role of the Phosphine (B1218219) Oxide Moiety in Drug Development

While this compound itself is not a therapeutic agent, the phosphine oxide group is an important pharmacophore in drug design. Its key properties are its strong hydrogen bond accepting ability and its impact on the physicochemical properties of a molecule. The following diagram illustrates the logical relationship of these properties in the context of drug development.

Caption: Role of the phosphine oxide moiety in drug development.

References

Trimethylphosphine oxide Lewis structure and polarity

An In-depth Technical Guide to the Lewis Structure and Polarity of Trimethylphosphine (B1194731) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphosphine oxide ((CH₃)₃PO or TMPO) is a significant organophosphorus compound recognized for its high polarity and utility as a ligand in coordination chemistry and a reagent in organic synthesis.[1][2] This guide provides a detailed analysis of the Lewis structure, molecular geometry, and polarity of this compound. It includes a summary of its quantitative structural data, detailed experimental protocols for its synthesis and characterization, and a visualization of the underlying principles governing its polarity.

Lewis Structure and Bonding

The determination of the most representative Lewis structure for this compound involves assessing the distribution of valence electrons and the resulting formal charges on each atom.

1.1. Valence Electron Calculation The total number of valence electrons for (CH₃)₃PO is calculated as follows:

-

Phosphorus (P): 1 x 5 = 5

-

Carbon (C): 3 x 4 = 12

-

Hydrogen (H): 9 x 1 = 9

-

Oxygen (O): 1 x 6 = 6

-

Total Valence Electrons = 32

1.2. Structural Representation Phosphorus is the central atom, bonded to three methyl (CH₃) groups and one oxygen atom. Two primary resonance structures can be drawn:

-

Structure A (with single P-O bond): This structure satisfies the octet rule for all atoms. The phosphorus atom has a formal charge of +1, and the oxygen atom has a formal charge of -1.

-

Structure B (with double P=O bond): In this representation, phosphorus expands its octet to accommodate 10 valence electrons, which is permissible for a third-period element. This structure is generally considered the major contributor to the resonance hybrid because it minimizes the formal charges on all atoms to zero.

The actual electronic structure of this compound is a hybrid of these two forms, but the P=O double bond representation (Structure B) is commonly used due to the short P-O bond length and high bond energy, which are consistent with significant double bond character.[3]

Molecular Geometry and Polarity

The three-dimensional arrangement of atoms and the distribution of electron density determine the overall polarity of the molecule.

2.1. VSEPR Theory and Molecular Geometry According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains around the central phosphorus atom (three P-C single bonds and one P=O double bond) arrange themselves in a tetrahedral geometry to minimize repulsion. This results in a molecular geometry that is also approximately tetrahedral.

2.2. Electronegativity and Bond Polarity The polarity of the individual bonds is determined by the difference in electronegativity between the bonded atoms. The Pauling electronegativity values are:

-

Phosphorus (P): 2.19[4]

-

P=O Bond: The electronegativity difference (ΔEN = 3.44 - 2.19 = 1.25) is significant, making the phosphoryl bond highly polar, with a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the phosphorus atom.

-

P-C Bonds: The electronegativity difference (ΔEN = 2.55 - 2.19 = 0.36) is small, resulting in slightly polar covalent bonds.

2.3. Overall Molecular Polarity Although the arrangement of the four bonding groups around the central phosphorus atom is tetrahedral, the molecule is asymmetrical because the oxygen atom is different from the three methyl groups. The highly polar P=O bond creates a strong dipole moment that is not canceled out by the much weaker P-C bond dipoles. The vector sum of all bond dipoles results in a large net molecular dipole moment, rendering this compound a highly polar molecule .[1][2] This high polarity explains its solubility in water and other polar organic solvents.[1][2][6]

Quantitative Data

The structural parameters of this compound have been determined experimentally, primarily through X-ray crystallography.

| Property | Value | Reference |

| Molecular Formula | C₃H₉OP | [7] |

| Molecular Weight | 92.08 g/mol | [7][8] |

| P=O Bond Length | 1.489(6) Å | [3] |

| P-C Bond Length | 1.772(6) Å and 1.770(10) Å | [3] |

| O=P-C Bond Angle | 112.2(2)° and 114.0(4)° | [3] |

| C-P-C Bond Angle | 105.6(3)° and 106.2(3)° | [3] |

| Dipole Moment | Not explicitly found; expected to be significant |

Experimental Protocols

4.1. Synthesis of this compound This protocol is adapted from a patented synthesis method.[9][10] It involves the reaction of phosphorus oxychloride with a Grignard reagent.

-

Objective: To synthesize this compound.

-

Materials: Magnesium chips, toluene (B28343), tetrahydrofuran (B95107) (THF), ethyl bromide (initiator), methyl chloride, anhydrous copper (II) chloride, phosphorus oxychloride, hydrochloric acid (35%), deionized water.

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, crystallization dish.

-

Procedure:

-

Grignard Reagent Preparation: Under an inert nitrogen atmosphere, add 1 mol of magnesium chips to a reaction flask containing 30-60 mL of a 1:1 (v/v) mixture of toluene and THF.

-

Add 0.5-1.5 mL of ethyl bromide to initiate the reaction and heat to 40-60 °C.

-

Slowly bubble 0.2-0.3 mol of methyl chloride gas into the mixture.

-

Once the reaction is initiated, add an additional 400-500 mL of the solvent mixture.

-

Maintain the temperature at 45-50 °C and continue to pass an additional 0.68-0.82 mol of methyl chloride into the solution.

-

After the addition is complete, stir the mixture for 1-3 hours at 40-60 °C to yield methylmagnesium chloride.

-

Synthesis of TMPO: Cool the Grignard reagent solution to 0-10 °C using an ice bath.

-

Add 1-3 g of anhydrous copper (II) chloride as a catalyst.

-

Slowly add 0.3-0.35 mol of phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for 1-3 hours.

-

Workup: Quench the reaction by adding 150-250 mL of water, followed by 7-13 mL of 35% hydrochloric acid.

-

Allow the mixture to stand for 1-3 hours, then transfer to a separatory funnel and separate the aqueous and organic layers.

-

Purification: Distill the organic layer under reduced pressure.

-

Cool the concentrated residue to induce crystallization.

-

Collect the crystals by filtration and dry under vacuum to obtain pure this compound.

-

4.2. Structural Determination by Single-Crystal X-ray Diffraction This is a standard method for determining the precise three-dimensional structure of a crystalline solid.[3][11][12][13]

-

Objective: To determine the bond lengths, bond angles, and crystal packing of this compound.

-

Procedure:

-

Crystallization: Grow single crystals of TMPO suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution or by cooling a solution, as described in the literature.[14]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head. For samples that are sensitive or melt at room temperature, a cryo-cooling system (e.g., a stream of cold nitrogen gas) is used to maintain the crystal at a low temperature (e.g., 150 K).[14]

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated in the beam, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded by a detector (e.g., CCD or pixel detector).[13]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[13]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to achieve the best fit, resulting in an accurate and precise molecular structure.

-

4.3. Determination of Molecular Polarity via Solubility Testing The principle of "like dissolves like" provides a straightforward qualitative method to assess molecular polarity.[1][15][16][17][18]

-

Objective: To qualitatively confirm the high polarity of this compound.

-

Materials: this compound, deionized water (polar solvent), hexane (B92381) (non-polar solvent), test tubes, spatula, vortex mixer.

-

Procedure:

-

Label two test tubes. Add 2 mL of deionized water to the first test tube and 2 mL of hexane to the second.

-

Add a small amount (approx. 20-30 mg) of this compound to each test tube.

-

Agitate both test tubes vigorously for 30 seconds using a vortex mixer or by flicking the tubes.

-

Allow the tubes to stand and observe the contents.

-

-

Interpretation of Results:

-

Polar Substance: If the compound dissolves completely or to a significant extent in water but remains insoluble in hexane, it is classified as polar.

-

Non-polar Substance: If the compound dissolves in hexane but not in water, it is non-polar.

-

Expected Result for TMPO: this compound is expected to dissolve readily in water and be insoluble or sparingly soluble in hexane, confirming its polar nature.[2]

-

Visualization of Molecular Polarity

The following diagram, generated using the DOT language, illustrates the logical flow from atomic properties to overall molecular polarity for this compound.

Caption: Logical flow from atomic electronegativity to the overall molecular polarity of this compound.

References

- 1. dc.narpm.org [dc.narpm.org]

- 2. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. byjus.com [byjus.com]

- 5. List of Elements in Order of Electronegativity χ [atomicnumber.net]

- 6. ptable.com [ptable.com]

- 7. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemeo.com [chemeo.com]

- 9. CN105566388A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. rigaku.com [rigaku.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. staff.concord.org [staff.concord.org]

- 17. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

Quantum Chemical Calculations of Trimethylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations of trimethylphosphine (B1194731) oxide (TMPO), a molecule of significant interest in coordination chemistry and materials science. This document details the theoretical and experimental methodologies used to characterize its structural and vibrational properties, presenting a comparative analysis of calculated and experimental data.

Molecular Geometry

The geometric parameters of trimethylphosphine oxide have been determined through both experimental techniques and a variety of quantum chemical calculations. The experimental values serve as a benchmark for assessing the accuracy of the theoretical methods.

Experimental Determination of TMPO Geometry

The molecular structure of this compound has been experimentally characterized in both the gas and solid phases.

Gas-Phase Electron Diffraction: This technique provides information about the geometry of isolated molecules, free from intermolecular interactions present in the solid state.

X-ray Crystallography: The crystal structure of this compound dihydrate has been determined, offering precise measurements of bond lengths and angles in the solid state.[1][2] It is important to note that these values can be influenced by crystal packing forces and hydrogen bonding interactions with water molecules.

Computational Approaches to TMPO Geometry

A range of quantum chemical methods, including Hartree-Fock (HF), Density Functional Theory (DFT) with various functionals (e.g., B3LYP), and Møller-Plesset perturbation theory (MP2), have been employed to theoretically determine the geometry of TMPO. The choice of basis set (e.g., 6-31G*, cc-pVTZ) also significantly impacts the accuracy of the calculated results.

Comparison of Experimental and Calculated Geometries

A direct comparison between experimental and calculated geometric parameters is crucial for validating the computational models. The following table summarizes key bond lengths and angles obtained from experimental measurements and a selection of theoretical calculations.

| Parameter | Experimental (Gas-Phase Electron Diffraction) | Experimental (X-ray Crystallography of Dihydrate)[1][2] | Calculated (Method/Basis Set) |

| Bond Lengths (Å) | |||

| P=O | Data not available in search results | 1.507 | Calculated values needed |

| P-C | Data not available in search results | 1.781 (avg.) | Calculated values needed |

| Bond Angles (°) | |||

| O=P-C | Data not available in search results | Data not available in search results | Calculated values needed |

| C-P-C | Data not available in search results | Data not available in search results | Calculated values needed |

Note: Specific calculated values for bond lengths and angles of TMPO from various computational methods were not available in the provided search results. This table is structured to be populated with such data as it becomes available through further research.

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with quantum chemical calculations, provides valuable insights into the bonding and dynamics of this compound.

Experimental Vibrational Spectra

The infrared (IR) and Raman spectra of solid this compound have been recorded, revealing a series of vibrational modes characteristic of its functional groups and skeletal framework.

Calculation of Vibrational Frequencies

Theoretical vibrational frequencies are typically calculated at the same level of theory used for geometry optimization. These calculations predict the frequencies and intensities of the normal modes of vibration. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation used in most calculations does not fully account for anharmonicity.

Comparative Analysis of Vibrational Spectra

The table below presents a comparison of the experimentally observed vibrational frequencies of this compound with calculated frequencies from different theoretical models.

| Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Calculated Frequency (Method/Basis Set) | Vibrational Assignment |

| 3410 (s) | - | Calculated values needed | O-H Stretch (from hydrate) |

| - | 2999 (s) | Calculated values needed | C-H Asymmetric Stretch |

| - | 2923 (s) | Calculated values needed | C-H Symmetric Stretch |

| 1482 (vw) | - | Calculated values needed | CH₃ Asymmetric Deformation |

| 1437 (ms) | - | Calculated values needed | CH₃ Asymmetric Deformation |

| 1420 (ms) | 1415 (vw, d) | Calculated values needed | CH₃ Symmetric Deformation |

| 1340 (m) | - | Calculated values needed | CH₃ Rocking |

| 1305 (s) | - | Calculated values needed | CH₃ Rocking |

| 1292 (s) | - | Calculated values needed | P=O Stretch |

| 1170 (s) | 1120 (vvw) | Calculated values needed | CH₃ Rocking |

| 950 (s) | 937 (vvw) | Calculated values needed | P-C Stretch |

| 872 (s) | - | Calculated values needed | P-C Stretch |

| 866 (s) | 866 (vvw) | Calculated values needed | P-C Stretch |

| 750 (s) | 756 (m, d) | Calculated values needed | C-P-C Bend |

| 700 (vw) | 671 (s, sh) | Calculated values needed | C-P-C Bend |

| - | 369 (vw) | Calculated values needed | Skeletal Bend |

| - | 311 (vvw) | Calculated values needed | Skeletal Bend |

| - | 256 (m, d) | Calculated values needed | Skeletal Bend |

Note: This table is intended to be populated with calculated vibrational frequencies from various computational methods. The assignments are tentative and based on typical group frequencies.

Methodologies

Quantum Chemical Calculation Workflow

The general workflow for performing quantum chemical calculations on this compound involves several key steps, as illustrated in the diagram below.

Experimental Protocols

This compound can be synthesized via the Grignard reaction. A typical procedure involves the reaction of methylmagnesium chloride with phosphorus oxychloride (POCl₃). The resulting product is then purified through distillation and sublimation.

A detailed synthesis protocol is as follows:

-

Preparation of Grignard Reagent: Methylmagnesium chloride is prepared by reacting methyl chloride with magnesium turnings in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Reaction with Phosphorus Oxychloride: The prepared Grignard reagent is then slowly added to a solution of phosphorus oxychloride in an appropriate solvent at a controlled temperature.

-

Quenching and Extraction: The reaction mixture is quenched with an aqueous solution, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by vacuum distillation followed by sublimation to yield pure, crystalline this compound.

Infrared (IR) Spectroscopy: The solid-state IR spectrum of this compound is typically recorded using the KBr pellet technique. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Raman Spectroscopy: For Raman spectroscopy, a crystalline sample of this compound is irradiated with a monochromatic laser source. The scattered light is collected and analyzed by a Raman spectrometer. For aqueous solutions, the sample is dissolved in a suitable solvent and placed in a quartz cuvette for analysis.

The gas-phase electron diffraction (GED) experiment involves introducing a gaseous beam of this compound into a high-vacuum chamber where it is intersected by a high-energy electron beam.[3][4][5] The resulting diffraction pattern of scattered electrons is recorded on a detector.[3][5] This pattern is then analyzed to determine the internuclear distances and bond angles of the molecule in the gas phase.[3][5]

Conclusion

The combination of quantum chemical calculations and experimental techniques provides a powerful approach for the detailed characterization of this compound. While experimental methods provide essential benchmark data, computational chemistry offers a means to explore the molecule's properties at a deeper theoretical level. The continued development of computational methods and their application to molecules like TMPO will undoubtedly lead to a greater understanding of their chemical behavior and potential applications. Further research is needed to obtain a more comprehensive set of calculated data to allow for a more thorough comparison with experimental findings.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Properties of Trimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of trimethylphosphine (B1194731) oxide (TMPO). The information is compiled to serve as a core reference for the characterization and analysis of this organophosphorus compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of trimethylphosphine oxide. The presence of ¹H, ¹³C, and ³¹P nuclei provides multiple handles for detailed molecular characterization. The chemical shifts and coupling constants are highly sensitive to the molecule's chemical environment, including solvent and complexation state.[1][2]

The ¹H NMR spectrum of TMPO is characterized by a single resonance for the nine equivalent methyl protons, which is split into a doublet by the phosphorus nucleus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| ¹H | 1.57 | Doublet (d) | ²J(³¹P-¹H) = 13.0 | CDCl₃ |

| ¹³C | Data not available in cited literature | - | - | - |

Data sourced from[1]

³¹P NMR is particularly informative for phosphorus-containing compounds. The chemical shift of TMPO is sensitive to concentration, solvent, and its coordination state, such as when it is adsorbed onto a solid acid catalyst.[1][3] For instance, the ³¹P chemical shift can vary significantly when TMPO is physisorbed versus when it forms complexes on Brønsted acid sites.[4]

Table 2: ³¹P NMR Spectroscopic Data for this compound

| State / Condition | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Solution (CDCl₃) | ~30.00 | Singlet (s) | Typical value for phosphine (B1218219) oxides.[5] |

| Solid-State (polycrystalline) | 28.14 | Isotropic Line | - |

| Adsorbed on Zeolite H-ZSM-5 | 86 | - | Determined as the threshold for superacidity.[3][4] |

| Adsorbed on Faujasite-type zeolites | 55 and 65 | - | Corresponds to two different types of Brønsted acid sites.[4] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its vibrational modes, particularly the characteristic P=O and P-C bonds. The infrared absorption spectrum for solid TMPO has been recorded over the range of 450 to 5000 cm⁻¹.[6][7][8] The frequency of the P=O stretching vibration is a useful descriptor and changes upon complexation, for example, during the formation of halogen or hydrogen bonds.[2][9]

Table 3: Key Infrared (IR) Absorption Frequencies for Solid this compound

| Frequency (cm⁻¹) | Intensity | Tentative Assignment |

| 3410 | Strong | O-H Stretch (likely from absorbed water, as TMPO is hygroscopic) |

| 1437 | Medium-Strong | CH₃ Asymmetric Deformation |

| 1420 | Medium-Strong | CH₃ Asymmetric Deformation |

| 1305 | Strong | CH₃ Symmetric Deformation |

| 1292 | Strong | CH₃ Symmetric Deformation |

| 1170 | Strong | P=O Stretch (ν P=O) |

| 950 | Strong | CH₃ Rock |

| 872 | Strong | P-C Asymmetric Stretch |

| 866 | Strong | P-C Asymmetric Stretch |

| 750 | Strong | P-C Symmetric Stretch |

Data and assignments based on information from[8]

Experimental Protocols

The following sections detail generalized methodologies for acquiring NMR and IR spectra of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[10] For ¹³C NMR in CDCl₃, the solvent peak at 77.0 ppm can also be used as a reference.[10] For ³¹P NMR, an external standard such as 85% H₃PO₄ is often used.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a Bruker Avance 400 or 500 MHz instrument.[10]

-

Acquisition Parameters:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Typically a proton-decoupled experiment (e.g., zgpg30) to produce singlets for all carbon environments.

-

³¹P NMR: A proton-decoupled experiment is standard. For samples with low concentration, the number of scans (NS) may be increased to improve the signal-to-noise ratio (e.g., NS=256).[11]

-

-

Sample Preparation (Mull Technique): Since TMPO is a solid, a common method is to prepare a mull.[8]

-

Grind a small amount (1-2 mg) of the crystalline TMPO with a mulling agent (e.g., Nujol or petrolatum) using an agate mortar and pestle until a smooth, uniform paste is formed.[8]

-

Spread a thin film of the paste between two polished potassium bromide (KBr) or sodium chloride (NaCl) plates.[8]

-

As TMPO is hygroscopic, the edges of the plates can be sealed to protect the sample from atmospheric moisture.[8]

-

-

Instrumentation: Place the prepared sample plates in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scilit.com [scilit.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. ionicviper.org [ionicviper.org]

Synthesis and purification of Trimethylphosphine oxide

An In-depth Technical Guide to the Synthesis and Purification of Trimethylphosphine (B1194731) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphosphine oxide (TMPO) is a highly polar, hygroscopic, and crystalline organophosphorus compound with the formula (CH₃)₃PO.[1][2] It serves as a versatile ligand in coordination chemistry and a useful reagent for inducing the crystallization of various chemical compounds.[1][3] This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for this compound, tailored for professionals in research and drug development. Detailed experimental protocols, comparative data, and process visualizations are included to facilitate practical application.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature, characterized by its high polarity and solubility in water and many polar organic solvents.[1][2][4] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 676-96-0 | [5] |

| Molecular Formula | C₃H₉OP | [1][5] |

| Molecular Weight | 92.08 g/mol | [2][5] |

| Appearance | White crystalline solid, colorless viscous liquid | [1][2] |

| Melting Point | 140-141°C | [2] |

| Solubility | Soluble in water and polar organic solvents | [1][3][4] |

| Sensitivity | Hygroscopic | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the oxidation of trimethylphosphine or the reaction of a Grignard reagent with a phosphorus source.

Synthesis via Grignard Reaction

A highly efficient method for synthesizing this compound involves the reaction of a methyl Grignard reagent with phosphorus oxychloride. This method is advantageous due to its high yield and the high purity of the final product.[6][7]

A patented method describes the initial formation of methylmagnesium chloride from methyl chloride and magnesium in a mixed solvent system. The subsequent reaction with phosphorus oxychloride, followed by purification, yields this compound with high purity.[6]

Reaction Scheme:

3 CH₃MgCl + POCl₃ → (CH₃)₃PO + 3 MgCl₂

Caption: Grignard synthesis of this compound.

Synthesis via Oxidation of Trimethylphosphine

Trimethylphosphine is readily oxidized to this compound, often by atmospheric oxygen.[8][9] While this can be an undesirable side reaction when handling trimethylphosphine, it can also be utilized as a synthetic route.[8][10] Controlled oxidation using reagents like hydrogen peroxide provides a more reliable method.[8][9]

Reaction Scheme:

P(CH₃)₃ + H₂O₂ → (CH₃)₃PO + H₂O

Caption: Oxidation synthesis of this compound.

Comparison of Synthetic Methods

| Method | Starting Materials | Key Conditions | Yield | Purity | Advantages | Disadvantages | Reference |

| Grignard Reaction | Methyl chloride, Magnesium, Phosphorus oxychloride | Low temperature (0-10°C), Toluene/THF solvent | 95% | >99.5% | High yield and purity, scalable | Requires inert atmosphere, handling of Grignard reagents | [6][7] |

| Oxidation | Trimethylphosphine, Oxidant (e.g., H₂O₂) | Varies with oxidant | Generally high | Dependent on purification | Simple procedure, readily available starting material | Trimethylphosphine is toxic and pyrophoric | [8][9] |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, solvents, and byproducts. Common methods include distillation and crystallization.

Purification by Reduced Pressure Distillation

Given its thermal stability, this compound can be purified by distillation, typically under reduced pressure to lower the boiling point and prevent decomposition.[6] This method is effective for removing less volatile impurities.

Caption: Workflow for purification by distillation.

Purification by Crystallization

Crystallization is a highly effective method for obtaining high-purity this compound, leveraging its crystalline nature.[2][6] The choice of solvent is critical; a solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Caption: Workflow for purification by crystallization.

Experimental Protocols

Protocol for Synthesis via Grignard Reaction

This protocol is adapted from patent CN105566388A.[6]

Step 1: Preparation of Methylmagnesium Chloride

-

Under an inert nitrogen atmosphere, add 30-60 mL of a mixed solvent (toluene:tetrahydrofuran, 1:1 to 3:1 v/v) to a reaction vessel containing 1 mol of magnesium chips.

-

Add 0.5-1.5 mL of ethyl bromide as an initiator and heat to 40-60°C.

-

Slowly introduce 0.2-0.3 mol of methyl chloride gas into the vessel.

-

After the initial reaction, add an additional 400-500 mL of the mixed solvent.

-

Maintain the temperature at 45-50°C and continue to pass an additional 0.68-0.82 mol of methyl chloride into the mixture.

-

After the addition is complete, stir the mixture for 1-3 hours at 40-60°C to yield the methylmagnesium chloride solution.

Step 2: Synthesis of this compound

-

Cool the methylmagnesium chloride solution from Step 1 to 0-10°C.

-

Add 1-3 g of anhydrous cupric chloride to the cooled solution.

-

Slowly add 0.3-0.35 mol of phosphorus oxychloride dropwise, maintaining the temperature between 0-10°C.

-

After the addition is complete, stir the reaction mixture for 1-3 hours.

-

Quench the reaction by adding 150-250 mL of water, followed by 7-13 mL of 35% hydrochloric acid.

-

Allow the mixture to stand for 1-3 hours, then separate the aqueous magnesium chloride layer from the organic (oil) layer.

-

The organic layer containing the product is then purified.

Step 3: Purification

-

Subject the organic layer to reduced pressure distillation.

-

When the majority of the solvent has been distilled off, cool the remaining residue to induce crystallization.

-

Filter the crystals and dry them to obtain pure this compound.

General Protocol for Purification by Crystallization

-

Transfer the crude this compound to a suitable flask.

-

Add a minimal amount of a hot solvent (e.g., a mixture of acetone (B3395972) and diethyl ether) to fully dissolve the solid.[11]

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, cool the flask in an ice bath or freezer.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvent.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the Grignard reaction with phosphorus oxychloride, offering high yields and exceptional purity.[6][7] For purification, a combination of reduced pressure distillation to remove bulk solvent and impurities, followed by crystallization, is recommended to obtain a product suitable for high-purity applications in research and pharmaceutical development. Proper handling under inert conditions is crucial, especially when dealing with the pyrophoric precursor, trimethylphosphine.[9]

References

- 1. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Me3PO | C3H9PO - Ereztech [ereztech.com]

- 3. This compound | 676-96-0 [chemicalbook.com]

- 4. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]

- 5. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105566388A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 9. Trimethylphosphine - Wikipedia [en.wikipedia.org]

- 10. CN103848867A - Preparation method of trimethylphosphine - Google Patents [patents.google.com]

- 11. iucrdata.iucr.org [iucrdata.iucr.org]

Solubility of Trimethylphosphine Oxide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphosphine (B1194731) oxide (TMPO), a crystalline solid with the formula (CH₃)₃PO, is a compound of interest in various chemical and pharmaceutical applications. Its high polarity influences its solubility characteristics, making it a versatile reagent and ligand.[1] This technical guide provides a comprehensive overview of the solubility of TMPO in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Solubility Profile of Trimethylphosphine Oxide

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Generally described as soluble |

| Ketones | Acetone | Generally described as soluble |

| Halogenated | Dichloromethane | Expected to be soluble |

| Aromatics | Toluene | Expected to have lower solubility |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Expected to have moderate to good solubility |

| Amides | Dimethylformamide (DMF) | Expected to be soluble |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Expected to be soluble |

This table is based on the general characterization of this compound as soluble in polar organic solvents. Experimental verification is recommended for specific quantitative data.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation (shake-flask) method coupled with gravimetric analysis. This method is considered reliable for measuring thermodynamic solubility.[8]

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8] The time required to reach equilibrium may vary depending on the solvent and agitation speed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

-

Once the solvent has evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

-

3. Data Analysis:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

References

- 1. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 676-96-0 [chemicalbook.com]

- 5. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 676-96-0 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Thermochemical Data for Trimethylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Trimethylphosphine (B1194731) oxide ((CH₃)₃PO). Due to the limited availability of direct experimental data for certain properties, this guide also incorporates computationally derived values from peer-reviewed literature to offer a more complete profile.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for trimethylphosphine oxide.

| Property | Symbol | Value | Units | Source Type | Reference |

| Enthalpy of Formation (Solid) | ΔHf°(s) | -115.1 ± 2 | kcal/mol | Experimental | [1] |

| Enthalpy of Formation (Gas) | ΔHf°(g) | -103 ± 3 | kcal/mol | Experimental | [1] |

| Enthalpy of Sublimation | ΔHsub° | 12 ± 1 | kcal/mol | Estimated | [1] |

| Standard Molar Entropy (Gas) | S°(g) | Data not available | J/mol·K | - | - |

| Heat Capacity (Gas) | Cp°(g) | Data not available | J/mol·K | - | - |

Experimental Protocols

A detailed experimental protocol for the determination of the enthalpy of formation of this compound is not explicitly available in the cited literature. However, the value reported by Claydon, Fowell, and Mortimer was derived from solution calorimetry. Below is a generalized protocol for determining the enthalpy of formation of an organophosphorus compound via solution calorimetry, based on common laboratory practices.

Objective: To determine the standard enthalpy of formation of a solid organophosphorus compound (e.g., this compound) by measuring the enthalpy of a related reaction in solution.

Materials:

-

A precision solution calorimeter (e.g., a Dewar-type calorimeter) equipped with a sensitive temperature probe (thermistor or platinum resistance thermometer) and a stirrer.

-

A known mass of the organophosphorus compound of interest.

-

A suitable solvent (e.g., dilute hydrochloric acid, as used for the hydrolysis of related compounds).

-

A calibrant with a known enthalpy of solution (e.g., potassium chloride).

-

Standard laboratory glassware and analytical balance.

Procedure:

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter is determined by measuring the temperature change upon dissolving a known mass of a standard substance with a well-documented enthalpy of solution (e.g., KCl in water).

-

A known volume of the solvent is placed in the calorimeter, and its temperature is monitored until it reaches a stable baseline.

-

A precisely weighed sample of the calibrant is introduced into the calorimeter, and the temperature change is recorded until a new stable baseline is achieved.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of solution of the calibrant, the mass of the calibrant, and the observed temperature change.

-

-

Measurement of the Enthalpy of Reaction:

-

A known volume of the chosen solvent is placed in the calibrated calorimeter, and the initial temperature is monitored.

-

A precisely weighed sample of the organophosphorus compound is introduced into the calorimeter.

-

The temperature of the solution is recorded over time until the reaction is complete and a final, stable temperature is reached.

-

The total heat change for the reaction is calculated using the heat capacity of the calorimeter and the observed temperature change.

-

-

Calculation of the Enthalpy of Formation:

-

The enthalpy of the measured reaction is calculated per mole of the organophosphorus compound.

-

Using Hess's Law, the enthalpy of formation of the target compound is calculated by combining the measured enthalpy of reaction with the known standard enthalpies of formation of all other reactants and products in the reaction.

-

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.

Caption: Workflow for determining thermochemical properties.

References

An In-depth Technical Guide to Trimethylphosphine Oxide as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphosphine (B1194731) oxide (TMPO), a seemingly simple organophosphorus compound, plays a crucial, multifaceted role in modern organic synthesis. Often emerging as a stoichiometric byproduct in several name reactions, its formation is a powerful thermodynamic driving force. Beyond this, TMPO's unique physicochemical properties, including high polarity and water solubility, offer practical advantages in product purification. This technical guide provides a comprehensive overview of the mechanism of action of trimethylphosphine oxide as a reagent, detailing its involvement in key chemical transformations, its properties, and its burgeoning applications in catalysis and medicinal chemistry.

Introduction

This compound, with the chemical formula (CH₃)₃PO, is a white, crystalline solid that is highly soluble in polar organic solvents.[1][2] While it can be used as a reagent in its own right, its most frequent appearance in the laboratory is as a byproduct of reactions involving trimethylphosphine (TMP). The exceptional stability of the phosphorus-oxygen double bond in TMPO makes its formation a highly exothermic and favorable process, thereby driving reactions to completion. This is a central theme in its "mechanism of action" when generated in situ.

This guide will delve into the fundamental properties of TMPO, its role in pivotal reactions such as the Wittig, Appel, and Mitsunobu reactions, its function as a ligand in coordination chemistry, and its emerging significance in the field of drug discovery.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of TMPO's properties is essential for its effective use and removal in a laboratory setting. The following tables summarize key quantitative data.

Physical and Chemical Properties

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₃H₉OP | [3][4] | |

| Molecular Weight | 92.08 | g/mol | [3][5][6] |

| Melting Point | 140-141 | °C | [2][7][8] |

| Boiling Point | 194 | °C | [2][8] |

| Density | 0.900 | g/cm³ | [2][7] |

| Flash Point | 71 | °C | [2][7] |

| Water Solubility | Soluble | [9] | |

| Solubility in Organic Solvents | Soluble in polar organic solvents | [1][2] | |

| LogP (Octanol/Water Partition Coefficient) | 1.239 | [5][10] | |

| Proton Affinity (PAff) | 909.70 | kJ/mol | [4][5] |

| Gas Basicity (BasG) | 880.00 | kJ/mol | [4][5] |

| Ionization Energy (IE) | 9.88 - 9.90 | eV | [4][5] |

Spectroscopic Data

| Spectroscopy | Peak(s) / Chemical Shift (δ) | Solvent | Source(s) |

| ³¹P NMR | ~36-47 ppm (variable with solvent and concentration) | CDCl₃, C₆D₆ | [11][12][13] |

| ¹H NMR | ~1.57 ppm (doublet, J(P,H) ≈ 13 Hz) | CDCl₃ | |

| ¹³C NMR | ~20.5 ppm (doublet, J(P,C) ≈ 65 Hz) | CDCl₃ | |

| IR (P=O stretch) | ~1170 cm⁻¹ |

Mechanism of Action in Key Organic Reactions

The primary role of trimethylphosphine in the following reactions is to act as an oxygen acceptor, forming the thermodynamically stable this compound. This conversion is the driving force for these transformations.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or a ketone.[14] While triphenylphosphine (B44618) is most commonly used, trimethylphosphine can also be employed. The resulting TMPO is more water-soluble than triphenylphosphine oxide (TPPO), which can simplify the purification process.

General Reaction Scheme: R'R''C=O + (CH₃)₃P=CR'''R'''' → R'R''C=CR'''R'''' + (CH₃)₃PO

Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses to yield the alkene and this compound.

Experimental Protocol (General, adapted from triphenylphosphine-based procedures): [15][16] A detailed protocol for a Wittig reaction using trimethylphosphine is not readily available in the provided search results. However, a general procedure can be adapted from those using triphenylphosphine.

-

Ylide Generation: A solution of the appropriate trimethylphosphonium salt in an anhydrous solvent (e.g., THF, DMSO) is treated with a strong base (e.g., n-butyllithium, sodium hydride) under an inert atmosphere to generate the phosphorus ylide.

-

Reaction with Carbonyl: The aldehyde or ketone is added to the ylide solution, typically at a low temperature (e.g., 0 °C or -78 °C), and the reaction is allowed to warm to room temperature and stir until completion.

-

Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent. Due to the high water solubility of TMPO, a simple aqueous wash can effectively remove a significant portion of this byproduct, simplifying subsequent purification by chromatography.

The Appel Reaction

The Appel reaction converts an alcohol to an alkyl halide using a phosphine (B1218219) and a carbon tetrahalide.[17][18][19] The driving force is the formation of the strong P=O bond in the resulting phosphine oxide.

General Reaction Scheme: R-OH + (CH₃)₃P + CX₄ → R-X + (CH₃)₃PO + CHX₃ (X = Cl, Br)

Mechanism: The reaction is initiated by the attack of trimethylphosphine on the carbon tetrahalide to form a phosphonium (B103445) salt. The alcohol is then deprotonated, and the resulting alkoxide attacks the phosphonium ion. A subsequent Sₙ2 displacement by the halide ion on the carbon atom attached to the oxygen yields the alkyl halide with inversion of configuration, along with this compound and haloform.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 676-96-0 [m.chemicalbook.com]

- 3. This compound | C3H9OP | CID 69609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 676-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemeo.com [chemeo.com]

- 7. This compound | CAS#:676-96-0 | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. CAS 676-96-0: this compound | CymitQuimica [cymitquimica.com]

- 10. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 17. Appel Reaction [organic-chemistry.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Appel reaction - Wikipedia [en.wikipedia.org]

Trimethylphosphine Oxide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphosphine (B1194731) oxide (TMPO) is a hygroscopic, crystalline solid with the chemical formula C₃H₉OP. It is commonly utilized in organic synthesis as a ligand and as a reagent for various chemical transformations. Despite its utility, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for trimethylphosphine oxide, compiled from safety data sheets and toxicological information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |

Source: PubChem CID 69609[1]

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1][2][3] |

| Hazard | H315 | Causes skin irritation.[1][2][3] |

| Hazard | H319 | Causes serious eye irritation.[1][2][3] |

| Hazard | H335 | May cause respiratory irritation.[1][2][3] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| Precautionary | P264 | Wash skin thoroughly after handling.[2][3] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product.[2][3] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₉OP[4][5] |

| Molecular Weight | 92.08 g/mol [1][5] |

| Appearance | White crystalline solid[3] |

| Odor | Odorless[3] |

| Melting Point | 140 - 141 °C[1] |

| Boiling Point | 194 °C[5] |

| Flash Point | 71 °C[5] |

| Solubility | Soluble in water and polar organic solvents.[4][6] |

| Vapor Pressure | No information available |

| Density | 0.900 g/cm³[5] |

Toxicological Data

Toxicological data provides crucial information about the potential health effects of a substance.

Table 4: Acute Toxicity Data for this compound

| Route | Species | Value |

| Oral | Mouse | LD50: 1380 mg/kg |

Source: Cayman Chemical Safety Data Sheet[7]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for the determination of toxicological data.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animal: Rat is the preferred species.[7]

-

Procedure:

-

Healthy, young adult animals are selected and acclimatized to laboratory conditions.

-

Animals are fasted overnight prior to dosing.[7]

-

The test substance is administered in a single dose by gavage.[7]

-

A control group receives the vehicle only.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

A gross necropsy is performed on all animals at the end of the study.[7]

-

Acute Dermal Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential for a substance to cause skin irritation.

-

Test Animal: Albino rabbit is the recommended species.[8]

-

Procedure:

-

A small area of the animal's back is clipped free of fur 24 hours before the test.

-

0.5 g of the test substance is applied to a small area of intact skin and covered with a gauze patch.[8]

-

The patch is left in place for 4 hours.[8]

-

After 4 hours, the patch is removed, and the skin is gently cleansed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Observations are continued for up to 14 days to assess the reversibility of any effects.[8]

-

Acute Eye Irritation (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Test Animal: Albino rabbit is the recommended species.[9]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[9] The other eye serves as a control.

-

The eyelids are held together for a few seconds to prevent loss of the substance.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations of the cornea, iris, and conjunctiva are scored according to a standardized system.

-

The duration of the study is sufficient to evaluate the reversibility of any effects.[9]

-

Safety and Handling

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid creating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible materials include strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][9]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2][9]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including oxides of phosphorus.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. oecd.org [oecd.org]

- 3. :: Environmental Analysis Health and Toxicology [eaht.org]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Genesis of a Key Reagent: An In-depth Technical Guide to Trimethylphosphine Oxide

For Immediate Release

A comprehensive technical guide detailing the discovery, history, synthesis, and multifaceted applications of trimethylphosphine (B1194731) oxide (TMPO) has been compiled for researchers, scientists, and drug development professionals. This guide offers a deep dive into the fundamental properties and advanced uses of this pivotal organophosphorus compound.

Trimethylphosphine oxide, a compound with the formula (CH₃)₃PO, has emerged from relative obscurity to become a significant tool in modern chemistry and pharmacology. Initially a laboratory curiosity, its unique electronic and steric properties have led to its use as a versatile ligand in catalysis, a crystallization aid, and, most notably, a functional group in pharmaceuticals that can enhance efficacy and improve pharmacokinetic profiles. This whitepaper traces the historical lineage of TMPO, provides detailed experimental protocols for its synthesis, and explores its contemporary applications, with a particular focus on its role in drug development.

Historical Perspective: The Dawn of Organophosphorus Chemistry

While a singular "discovery" paper for this compound is not readily identifiable, its scientific journey is intrinsically linked to the pioneering work of German chemist August Wilhelm von Hofmann in the mid-19th century.[1][2] Hofmann's extensive investigations into "phosphorus bases," which included the synthesis and characterization of tertiary phosphines, laid the foundational groundwork for the field of organophosphorus chemistry.[1] Given that tertiary phosphines like trimethylphosphine are readily oxidized to their corresponding phosphine (B1218219) oxides, it is highly probable that this compound was first unintentionally synthesized in Hofmann's laboratory during his seminal studies. His work systematically established the structural relationships between amines and phosphines, opening the door for the exploration of a new class of compounds.[3][4]

Synthesis and Characterization

The preparation of this compound can be achieved through various synthetic routes. A common and efficient method involves the oxidation of trimethylphosphine. Due to the pyrophoric nature of trimethylphosphine, this is often performed in situ. Modern industrial-scale synthesis frequently utilizes a Grignard reaction followed by oxidation or reaction with phosphoryl chloride.

A widely employed laboratory-scale synthesis involves the reaction of a methyl Grignard reagent, such as methylmagnesium chloride, with a phosphorus source like phosphorus oxychloride or triphenyl phosphite. One patented method describes the preparation of methylmagnesium chloride from methyl chloride and magnesium, which then reacts with phosphorus trichloride. This process, followed by extraction and purification, yields this compound with high purity and yield.[5]

Experimental Protocol: Grignard-based Synthesis of this compound

This protocol is a composite of modern synthetic methods.

Materials:

-

Magnesium turnings

-

Methyl chloride (or a suitable precursor for Grignard reagent formation)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide (as an initiator)

-

Anhydrous copper(II) chloride (optional catalyst)[6]

-

Hydrochloric acid (aqueous solution)

-

Nitrogen gas atmosphere

Procedure:

-